Oridonin's Mechanism of Action in Cancer: An In-depth Technical Guide
Oridonin's Mechanism of Action in Cancer: An In-depth Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: Oridonin (B1677485), a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens, has garnered significant attention in oncological research for its potent anti-tumor activities across a spectrum of cancer types. This technical guide provides an in-depth exploration of the molecular mechanisms through which Oridonin exerts its anticancer effects, focusing on the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis. Detailed experimental protocols and quantitative data from seminal studies are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Mechanisms of Action
Oridonin's anticancer efficacy is multifaceted, targeting several key cellular processes essential for tumor growth and progression. The primary mechanisms include:
-
Induction of Apoptosis: Oridonin triggers programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This involves the modulation of key apoptotic proteins, including the Bcl-2 family and caspases.
-
Cell Cycle Arrest: Oridonin effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases, most notably the G2/M and S phases.[1][2] This is achieved by altering the expression and activity of crucial cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).
-
Anti-Angiogenesis: Oridonin inhibits the formation of new blood vessels, a process critical for tumor growth and nutrient supply.[3] It primarily targets signaling pathways mediated by vascular endothelial growth factor (VEGF).
-
Anti-Metastasis: Oridonin suppresses the migratory and invasive capabilities of cancer cells, key steps in the metastatic cascade. This is achieved by modulating pathways involved in epithelial-to-mesenchymal transition (EMT) and the degradation of the extracellular matrix.
-
Induction of Autophagy: In some cellular contexts, Oridonin can induce autophagy, a cellular self-degradation process, which can either promote or inhibit cancer cell survival depending on the specific context.
Quantitative Data Summary
The following tables summarize the quantitative effects of Oridonin on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| AGS | Gastric Cancer | 5.995 ± 0.741 | 24 | [4] |
| HGC27 | Gastric Cancer | 14.61 ± 0.600 | 24 | [4] |
| MGC803 | Gastric Cancer | 15.45 ± 0.59 | 24 | [4] |
| BGC823 | Gastric Cancer | 17.08 µg/mL | 12 | [5] |
| BGC823 | Gastric Cancer | 8.76 µg/mL | 72 | [5] |
| HCT116 | Colon Cancer | 23.75 ± 3.07 | 48 | [3] |
| HCT8 | Colon Cancer | 18.64 ± 2.26 | 48 | [3] |
| BxPC-3 | Pancreatic Cancer | ~16 µg/mL | 24 | [6] |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | 72 | |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | 72 | |
| K562 | Leukemia | 8.11 (nanosuspension) | 36 | [7] |
| K562 | Leukemia | 12.85 (solution) | 36 | [7] |
| Eca-109 | Esophageal Carcinoma | 4.1 | 72 | [8] |
| EC9706 | Esophageal Carcinoma | 4.0 | 72 | [8] |
| KYSE450 | Esophageal Carcinoma | 2.0 | 72 | [8] |
| KYSE750 | Esophageal Carcinoma | 16.2 | 72 | [8] |
| TE-1 | Esophageal Carcinoma | 9.4 | 72 | [8] |
Table 2: Effect of Oridonin on Cell Cycle Distribution
| Cell Line | Oridonin Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Citation |
| SGC-7901 | 0 | - | - | 12.3 | [9] |
| SGC-7901 | 5 | - | - | 21.2 | [9] |
| SGC-7901 | 100 | - | - | 35.6 | [9] |
| SGC-7901 | 150 | - | - | 48.2 | [9] |
| BxPC-3 | 0 (DMSO) | - | 18.78 ± 1.82 | 21.54 ± 2.73 | [6] |
| BxPC-3 | 8 µg/mL | - | - | 27.26 ± 3.85 | [6] |
| BxPC-3 | 32 µg/mL | - | 37.25 ± 2.28 | 38.67 ± 2.75 | [6] |
| HCT116 | 0, 10, 15, 20 | Significant increase in G2/M phase | [3] | ||
| HCT8 | 0, 10, 15, 20 | Significant increase in G2/M phase | [3] | ||
| 4T1 | 1 µg/mL, 2 µg/mL | Significant increase in S phase | [1] | ||
| HGC-27 | 15, 20 | Increased population in G2/M phase | [2] | ||
| TE-8 | 40 | 31.29 (from 44.76) | - | - | [10] |
| TE-2 | 40 | 48.91 (from 63.23) | - | - | [10] |
Table 3: Oridonin-Induced Apoptosis in Cancer Cells
| Cell Line | Oridonin Concentration (µM) | % Apoptotic Cells | Method | Citation |
| HGC-27 | 10 | 26.3 | Flow Cytometry | [2] |
| HGC-27 | 15 | 50.1 | Flow Cytometry | [2] |
| HGC-27 | 20 | 52.4 | Flow Cytometry | [2] |
| BxPC-3 | 8 µg/mL | 18.3 (early) | Annexin V-FITC/PI | [6] |
| BxPC-3 | 32 µg/mL | 54.8 (early) | Annexin V-FITC/PI | [6] |
| PC3 | 20 | 11.63 ± 0.74 (late) | Annexin V-FITC/PI | [11] |
| PC3 | 40 | 41.29 ± 5.31 (late) | Annexin V-FITC/PI | [11] |
| DU145 | 30 | 24.46 ± 6.39 (late) | Annexin V-FITC/PI | [11] |
| DU145 | 60 | 56.51 ± 3.05 (late) | Annexin V-FITC/PI | [11] |
| T24 | 1 | 68.62 ± 2.306 | Annexin V/PI | [12] |
| TE-8 | 20 | 12.5 (early), 14.0 (late) | Annexin V-FITC/PI | [10] |
| TE-8 | 40 | 20.3 (early) | Annexin V-FITC/PI | [10] |
| TE-2 | 40 | 53.72 (early), 10.91 (late) | Annexin V-FITC/PI | [10] |
| HGC27 | 10 | 16.63 ± 4.31 | 7-AAD/PE Annexin V | [4] |
| HGC27 | 20 | 26.33 ± 1.77 | 7-AAD/PE Annexin V | [4] |
Table 4: In Vivo Anti-Tumor Efficacy of Oridonin
| Cancer Model | Oridonin Dose | Tumor Growth Inhibition | Citation |
| Sarcoma-180 solid tumors (mice) | 20 mg/kg | 60.23% (nanosuspension) vs 42.49% (solution) tumor inhibition rate | [7] |
| HCT8 xenograft (mice) | 5 mg/kg | 39.2% tumor inhibition rate | [3] |
| HCT8 xenograft (mice) | 10 mg/kg | 66.7% tumor inhibition rate | [3] |
| BGC823 xenograft (mice) | 20, 40, 80 mg/kg/d | Dose-dependent reduction in tumor weight and volume | [5] |
| 4T1 xenograft (mice) | - | Significantly reduced tumor volume and weight | [1] |
| HCT116 xenograft (mice) | - | Significantly smaller tumor volume | [13] |
| Glioma xenograft (mice) | - | Significantly smaller tumor volume and weight |
Key Signaling Pathways Modulated by Oridonin
Oridonin exerts its anticancer effects by modulating a complex network of intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Oridonin has been shown to inhibit this pathway at multiple levels.
References
- 1. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. academic.oup.com [academic.oup.com]
- 7. In vitro and in vivo antitumor activity of oridonin nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oridonin inhibits tumor angiogenesis and induces vessel normalization in experimental colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
